Leupeptin hemisulfate anhydrous

Overview

Description

Leupeptin hemisulfate anhydrous is a reversible inhibitor of serine and cysteine endopeptidases . It is capable of inhibiting plasmin, trypsin, papain, kallikrein, calpain, and cathepsin B . It is also known to protect motoneurons from apoptosis and enhance muscle function following nerve injury .

Synthesis Analysis

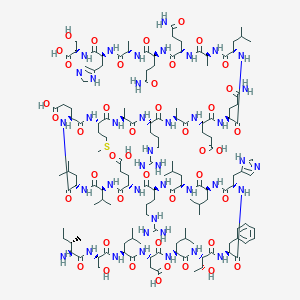

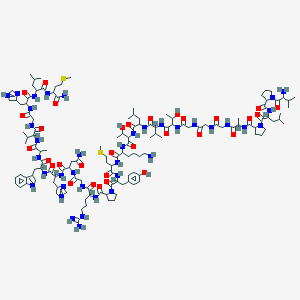

This compound is a synthetic version of the microbial-derived inhibitor Leupeptin against trypsin-like and cysteine protease activities .Molecular Structure Analysis

The molecular formula of this compound is C40H78N12O12S . Its average mass is 951.185 Da and its monoisotopic mass is 950.558289 Da .Chemical Reactions Analysis

Leupeptin is a broad-spectrum covalent inhibitor of serine, cysteine, and threonine proteases . It showed inhibitory activity against M pro, with a 50% inhibitory concentration (IC 50) value of 127.2 μM in vitro .Scientific Research Applications

Protease Inhibition

Leupeptin, a potent inhibitor of proteases like trypsin, forms a strong association with bovine trypsin, indicating its significant inhibitory effect on protease activity. This characteristic makes leupeptin valuable in studies focusing on protease functions and regulation (Kuramochi, Nakata, & Ishii, 1979). Moreover, it's been observed that leupeptin paradoxically stimulates cathepsin B activity in vivo, a finding critical for interpreting results of leupeptin as a cathepsin B inhibitor (Sutherland & Greenbaum, 1983).

Muscle Degradation and Disease

Leupeptin shows promise in decreasing protein degradation in both normal and diseased muscles, suggesting potential applications in studying muscle atrophy and related conditions (Libby & Goldberg, 1978). This aspect is particularly relevant in the context of muscular dystrophy and other muscle-degenerative diseases.

Cancer Research

In the context of cancer research, leupeptin has been found to inhibit tumorigenesis in mouse skin models. This indicates its potential as a subject of study for anti-cancer properties and mechanisms (Hozumi et al., 1972).

Neurological Applications

Leupeptin's impact on neurological functions, such as its effect on long-term potentiation (LTP) in hippocampal slices, presents a significant area of study in neurobiology and cognitive sciences (Oliver, Baudry, & Lynch, 1989).

Miscellaneous Applications

Leupeptin also finds application in diverse fields, such as plant physiology and biochemistry. Its role in inhibiting proteinase activities and affecting seed germination in plants, for instance, makes it a subject of interest in botanical research (Alpi & Beevers, 1981).

Mechanism of Action

Target of Action

Leupeptin Hemisulfate is a naturally occurring protease inhibitor that can inhibit cysteine, serine, and threonine peptidases . It is known to inhibit serine proteinases such as trypsin and plasmin, and cysteine proteinases such as papain and cathepsin B .

Mode of Action

Leupeptin Hemisulfate inhibits its target proteases through a competitive transition state mechanism . In the active site of serine proteases, Leupeptin Hemisulfate forms a covalent hemiacetal adduct between the aldehyde group of Leupeptin Hemisulfate and the hydroxyl group of a serine residue in the enzyme active site . In the active site of cysteine proteases, the electrophilic (aldehyde) carbon of Leupeptin Hemisulfate forms a comparable bond with the sulfur atom of a cysteine residue in the enzyme active site .

Biochemical Pathways

Leupeptin Hemisulfate’s inhibition of proteases affects various biochemical pathways. For instance, it can block proteolysis by plasmin, trypsin, cathepsin B, and papain . This can have downstream effects on processes such as protein degradation and cell signaling.

Pharmacokinetics

It is known that leupeptin hemisulfate is soluble in water, ethanol, acetic acid, and dmf . It is recommended to be used immediately or stored at -20°C for 1 month .

Result of Action

The inhibition of proteases by Leupeptin Hemisulfate can have various molecular and cellular effects. For example, it can prevent the degradation of proteins during in vitro experiments . It can also inhibit the activity of Mpro, the main protease of SARS-CoV-2, and has anti-inflammatory activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Leupeptin Hemisulfate. For instance, it is stable in water for 1 week at 4 °C and 1 month at −20 °C . It is also recommended to avoid release to the environment .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Leupeptin hemisulfate interacts with various enzymes, proteins, and other biomolecules. It is a reversible inhibitor of cysteine, serine, and threonine proteases . It has been reported to inhibit cathepsin B, calpain, trypsin , and has no effect against chymotrypsin, elastase, renin .

Cellular Effects

Leupeptin hemisulfate has significant effects on various types of cells and cellular processes. It has been shown to inhibit activation-induced programmed cell death and restore defective immune responses in HIV+ donors . It also inhibits SARS-CoV-2 in Vero cells .

Molecular Mechanism

Leupeptin hemisulfate exerts its effects at the molecular level through various mechanisms. It inhibits the main protease (Mpro) of SARS-CoV-2, showing inhibitory activity against Mpro with a 50% inhibitory concentration (IC50) value of 127.2 μM in vitro .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Leupeptin hemisulfate change over time. It is supplied as a lyophilized powder and is stable for 24 months in lyophilized form . Once in solution, it should be used within 3 months to prevent loss of potency .

Metabolic Pathways

Leupeptin hemisulfate is involved in various metabolic pathways. It inhibits lysosomal cysteine proteinases and blocks autolysosomal protein degradation, resulting in hepatic autolysosome accumulation .

properties

IUPAC Name |

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H38N6O4.H2O4S/c2*1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;1-5(2,3)4/h2*11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H2,1,2,3,4)/t2*15-,16-,17-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPMKIHUGVGQTG-VFFZMTJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H78N12O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

951.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103476-89-7 | |

| Record name | Leupeptin hemisulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103476897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Leucinamide, N-acetyl-L-leucyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-, sulfate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUPEPTIN HEMISULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05V9Y5208M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B549376.png)

![(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(5S)-7-[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonan-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid](/img/structure/B549391.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B549438.png)

![N-[(2R)-2-Benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-isoleucyl-L-leucine](/img/structure/B549451.png)